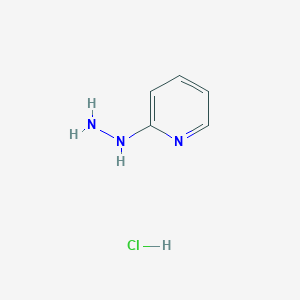

2-Hydrazinylpyridine hydrochloride

Description

Overview of Pyridine-Hydrazine Scaffolds in Contemporary Organic and Inorganic Chemistry

The pyridine (B92270) ring is a fundamental nitrogen-containing heterocycle that is structurally similar to benzene, with one CH group replaced by a nitrogen atom. nih.gov This structural feature imparts unique chemical properties, making pyridine and its derivatives essential components in numerous areas of chemistry. nih.gov In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because it appears in a wide array of FDA-approved drugs and biologically active compounds. rsc.org Its presence can enhance the water solubility and pharmacokinetic properties of drug candidates. nih.gov Beyond pharmaceuticals, pyridine derivatives are crucial as ligands in organometallic chemistry, building blocks for functional nanomaterials, and components in asymmetric catalysis. nih.gov

The hydrazine (B178648) group (-NHNH2) is a highly reactive functional group known for its nucleophilicity. This reactivity is central to its utility in organic synthesis. A primary application of hydrazines is in condensation reactions with carbonyl compounds like aldehydes and ketones to form hydrazones. researchgate.netnih.gov These hydrazones, a class of Schiff bases, are themselves versatile intermediates. nih.govderpharmachemica.com

When combined, the pyridine and hydrazine functionalities create a pyridine-hydrazine scaffold, a powerful and versatile molecular framework. These scaffolds serve as exceptional chelating ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. chemimpex.comstrath.ac.uk The pyridine nitrogen and the amino nitrogens of the hydrazine group can act as donor atoms, allowing for the construction of complex, multi-dimensional coordination polymers and discrete metal complexes with tailored physical and chemical properties. strath.ac.ukiiste.org This has led to their use in developing materials with interesting optical, magnetic, and catalytic activities. nih.govderpharmachemica.com

Significance of 2-Hydrazinylpyridine Hydrochloride as a Versatile Chemical Synthon and Ligand Precursor

This compound is a key reagent that serves as a stable and convenient source of 2-hydrazinylpyridine for chemical synthesis. nih.gov Its primary significance lies in its role as a versatile chemical synthon—a molecular building block used to create more complex molecules. guidechem.com

One of its most common applications is the synthesis of hydrazone Schiff bases. Through condensation reactions with various aldehydes and ketones, a diverse library of ligands can be prepared. researchgate.netiiste.org For example, the reaction of 2-hydrazinylpyridine with 2-acetylpyridine (B122185) produces a bidentate Schiff base ligand capable of coordinating with transition metals like nickel(II), zinc(II), and cadmium(II) to form mononuclear complexes. iiste.org These reactions are fundamental in the field of coordination chemistry, as the resulting Schiff base ligands can be tailored to create metal complexes with specific geometries and electronic properties. nih.govderpharmachemica.com

Beyond discrete complexes, 2-hydrazinylpyridine is a precursor to other important heterocyclic systems. It is used in the synthesis of chemimpex.comnih.govguidechem.comtriazolo[4,3-a]pyridines, a class of compounds known for a variety of biological activities. orgsyn.org This synthesis typically involves the reaction of 2-hydrazinylpyridine with an aldehyde, followed by a cyclization step. orgsyn.org

As a ligand precursor, 2-hydrazinylpyridine has been instrumental in recent advancements in materials science and analytical chemistry. Researchers have used it to create Schiff base functionalized starches for the effective removal of heavy metal ions like Cu(II) from aqueous solutions. sigmaaldrich.com Furthermore, it has been incorporated into fluorescent probes designed for the sensitive detection of metal ions such as Zn(II) and Cd(II). sigmaaldrich.com Its ability to coordinate with metal ions is also leveraged in bioinorganic chemistry, where it has been used in studies analyzing the active sites of enzymes like lysyl oxidase. sigmaaldrich.com

| Property | Value |

| IUPAC Name | pyridin-2-ylhydrazine;hydrochloride |

| Molecular Formula | C₅H₈ClN₃ |

| Molecular Weight | 145.59 g/mol |

| CAS Number | 62437-99-4 |

| Parent Compound | 2-Hydrazinopyridine (B147025) (CID 78645) |

| Component Compounds | Hydrochloric Acid (CID 313), 2-Hydrazinopyridine (CID 78645) |

Data sourced from PubChem CID 521315. nih.gov

Historical Context and Evolution of Research on 2-Hydrazinylpyridine Systems

The chemistry of hydrazine derivatives has a long history, with the foundational discovery of Schiff bases by Hugo Schiff dating back to 1864. nih.gov While 2-hydrazinylpyridine itself was synthesized and characterized later, early chemical literature from the mid-20th century documents its preparation and basic properties, indicating its long-standing availability to the research community. chemicalbook.com

Early research on 2-hydrazinylpyridine and its derivatives primarily focused on fundamental organic synthesis, exploring its reactivity and its utility in creating various heterocyclic structures. The development of synthetic methods to produce these compounds, such as the reaction of 2-chloropyridine (B119429) with hydrazine hydrate (B1144303), was a key focus. chemicalbook.comgoogle.com

In recent decades, the focus of research has evolved significantly, moving from fundamental synthesis to sophisticated applications. The versatility of the pyridine-hydrazine scaffold has been exploited in the burgeoning field of supramolecular chemistry and materials science. For instance, researchers have designed and constructed novel lead(II) coordination polymers using pyridine-hydrazine-based ligands, demonstrating how the choice of ligand can guide the self-assembly and final architecture of the material. strath.ac.uk

The evolution of its application is also evident in analytical and biological chemistry. Very recent studies showcase its incorporation into advanced chemical tools, such as a 2023 report on a dual-sensing probe for detecting heavy metals and a 2024 study on its use in materials for water purification. sigmaaldrich.com This trajectory from a simple chemical reagent to a key component in advanced materials and sensors highlights the enduring and expanding importance of 2-hydrazinylpyridine systems in modern chemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-8-5-3-1-2-4-7-5;/h1-4H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCGBGBQRTYDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334613 | |

| Record name | 2-hydrazinylpyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62437-99-4, 51169-05-2 | |

| Record name | 2-Hydrazinopyridine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62437-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydrazinylpyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazinylpyridine Hydrochloride and Its Derivatives

Established Synthetic Pathways for 2-Hydrazinylpyridine Hydrochloride

The most common and direct methods for synthesizing this compound rely on the reactivity of the pyridine (B92270) ring towards nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of 2-hydrazinylpyridines. youtube.com This approach leverages the reaction between a 2-halopyridine and hydrazine (B178648) hydrate (B1144303), where the hydrazine acts as the nucleophile, displacing the halide. The choice of the halogen atom can influence the reaction's facility, with different leaving group abilities affecting reaction rates and conditions.

The reaction of 2-chloropyridine (B119429) with hydrazine hydrate is a frequently employed method for the synthesis of 2-hydrazinopyridine (B147025). researchgate.net This reaction typically requires heating and often utilizes an excess of hydrazine hydrate to drive the reaction to completion and to minimize the formation of dimeric byproducts. researchgate.net While effective, the use of a large excess of hydrazine hydrate can pose challenges during scale-up. researchgate.net The reaction proceeds by the attack of the nucleophilic hydrazine on the electron-deficient carbon atom at the 2-position of the pyridine ring, leading to the displacement of the chloride ion. youtube.com Subsequent treatment with hydrochloric acid affords the desired this compound. chemicalbook.com

| Reactant 1 | Reactant 2 | Key Conditions | Product | Notable Aspects |

| 2-Chloropyridine | Hydrazine Hydrate | Heating, excess hydrazine hydrate | 2-Hydrazinopyridine | A common laboratory and industrial method. researchgate.netconsensus.appdocumentsdelivered.com |

| 2,6-Dichloropyridine | Hydrazine Hydrate | Reflux | 2-Hydrazino-6-chloropyridine | Demonstrates selectivity in di-substituted pyridines. psu.edu |

| 2-Chloro-3-cyanopyridines | Hydrazine Hydrate | Not specified | Substituted 3-amino-1H-pyrazolo[3,4-b]pyridines and 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridines | Illustrates the influence of other substituents on the reaction outcome. lookchem.com |

This table summarizes the nucleophilic substitution reactions of various chloropyridines with hydrazine hydrate, highlighting the versatility of this synthetic approach.

2-Bromopyridine (B144113) can also serve as a starting material for the synthesis of 2-hydrazinopyridine via reaction with hydrazine hydrate. researchgate.netchemicalbook.com Due to the greater leaving group ability of bromide compared to chloride, the reaction with 2-bromopyridine may proceed under milder conditions or with improved yields in some cases. researchgate.net The fundamental mechanism remains a nucleophilic aromatic substitution.

| Reactant 1 | Reactant 2 | Key Conditions | Product | Notable Aspects |

| 2-Bromopyridine | Hydrazine Hydrate | Not specified | 2-Hydrazinopyridine | An alternative to 2-chloropyridine, potentially offering better reactivity. researchgate.net |

This table showcases the use of 2-bromopyridine in the synthesis of 2-hydrazinopyridine.

Beyond the direct hydrazinolysis of halopyridines, other synthetic strategies have been developed to construct the 2-hydrazinylpyridine core.

An alternative route involves the conversion of 2-aminopyridine (B139424) to a diazonium salt, followed by reduction to yield 2-hydrazinopyridine. researchgate.net This two-step process begins with the diazotization of 2-aminopyridine using a reagent like sodium nitrite (B80452) in an acidic medium, typically at low temperatures. researchgate.netresearchgate.net The resulting diazonium salt is then reduced, for instance with a palladium on carbon catalyst under a hydrogen atmosphere, to furnish the desired hydrazine derivative. researchgate.net

| Starting Material | Reagents | Intermediate | Reducing Agent | Product |

| 2-Aminopyridine | NaNO₂, HCl | Pyridine-2-diazonium chloride | Pd/C, H₂ | 2-Hydrazinopyridine |

This table outlines the key steps in the synthesis of 2-hydrazinopyridine from 2-aminopyridine.

To enhance reaction rates and often improve yields, microwave-assisted synthesis has been applied to the preparation of hydrazine derivatives. nih.govfip.org This technique can be utilized for the reaction between 2-halopyridines and hydrazine hydrate, potentially reducing reaction times significantly compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation has been shown to be effective in the synthesis of various heterocyclic compounds, including those derived from hydrazine. nih.goveurekaselect.comresearchgate.net

| Reactants | Method | Advantage | Reference |

| 2,3-Dichloropyridine (B146566), Hydrazine Hydrate | Microwave irradiation | Multi-step reactions for derivative synthesis | nih.gov |

| Aldehydes, Thiosemicarbazides, Maleic anhydride | Microwave irradiation | Tandem reaction for thiazolidinone synthesis | nih.gov |

| Methyl salicylate, Hydrazine Hydrate | Microwave irradiation | Synthesis of 2-hydroxybenzohydrazide (B147611) derivatives | fip.org |

This table highlights the application of microwave-assisted synthesis in the preparation of hydrazine-containing compounds.

Alternative Synthetic Approaches for the Pyridylhydrazine Moiety

Strategies for Regioselective Derivatization during Synthesis

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount in the synthesis of complex 2-hydrazinylpyridine derivatives. Chemists employ various strategies to selectively functionalize either the pyridine ring or the hydrazine group.

The introduction of substituents onto the pyridine ring can significantly alter the electronic properties and biological activity of the final compound.

Halogenation: Direct halogenation of the pyridine ring in 2-hydrazinopyridine can be challenging. A more common and controlled approach involves starting with an already halogenated pyridine. For instance, 2-chloropyridine or 2-bromopyridine can be reacted with hydrazine hydrate to yield 2-hydrazinopyridine. researchgate.net To create more complex derivatives, multi-substituted pyridines are used as starting materials. A highly efficient and regioselective halogenation of pyridine N-oxides provides a practical route to various 2-halo-substituted pyridines, which are key intermediates. nih.govresearchgate.net For example, the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) can be achieved by reacting 2,3-dichloropyridine with hydrazine hydrate. google.com Metal-free methods for regioselective halogenation are also being developed to produce mono- or poly-halogenated products under environmentally friendly conditions. nih.gov

C-H Functionalization: Modern synthetic methods focus on the direct functionalization of carbon-hydrogen (C-H) bonds, which is an atom-economical approach. While challenging, late-stage C-H functionalization is a powerful tool for creating diverse pyridine derivatives. nih.gov This can involve metal-catalyzed processes that allow for the introduction of various groups at specific positions on the pyridine ring. nih.gov

Alkylation: Similar to halogenation, alkyl groups can be introduced by starting with an appropriately alkylated pyridine precursor.

The table below summarizes examples of creating substituted 2-hydrazinopyridine derivatives starting from substituted pyridines.

| Starting Material | Reagent | Product | Significance |

| 2-Chloropyridine | Hydrazine Hydrate | 2-Hydrazinopyridine | Basic synthesis route researchgate.net |

| 2,3-Dichloropyridine | Hydrazine Hydrate | 3-Chloro-2-hydrazinopyridine | Intermediate for more complex derivatives google.com |

| Pyridine N-oxide | Oxalyl chloride/halide source | 2-Halo-substituted Pyridine | Versatile intermediate for further reaction with hydrazine researchgate.net |

| 3-Fluoro-2-chloropyridine | Hydrazine Hydrate | 3-Fluoro-2-hydrazinylpyridine | Precursor for drug candidates acs.org |

The hydrazine group (-NHNH2) is highly reactive and serves as a handle for a wide range of chemical transformations, most notably the formation of hydrazones and hydrazides. nih.gov

Hydrazone Formation: The terminal nitrogen of the hydrazine group is nucleophilic and readily reacts with aldehydes and ketones in condensation reactions to form hydrazones (compounds containing the R1R2C=NNH- moiety). minarjournal.comnih.gov This reaction is a cornerstone for creating a vast library of derivatives. Hydrazones are significant in medicinal chemistry, with many compounds containing this functional group exhibiting a wide spectrum of biological activities. minarjournal.comresearchgate.net

Hydrazide and Sulfonyl Hydrazide Formation: 2-Hydrazinopyridine can react with acyl chlorides or carboxylic acids to form acylhydrazides. These derivatives are also important in the development of new therapeutic agents. organic-chemistry.org Furthermore, reaction with sulfonyl chlorides yields N'-sulfonyl hydrazides.

Pyrazoline and Pyrazole (B372694) Synthesis: The hydrazine moiety is a key building block for various nitrogen-containing heterocycles. For example, it can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form substituted pyrazoles and pyrazolines, respectively. sci-hub.seresearchgate.net These five-membered heterocyclic rings are prevalent in many biologically active compounds.

The following table illustrates the functionalization of the hydrazine moiety.

| Reactant | Product Type | Application/Significance |

| Aldehydes or Ketones | Hydrazone | Versatile intermediates for drug discovery, high electronic density imine group minarjournal.comresearchgate.net |

| Acyl Chlorides/Carboxylic Acids | Hydrazide | Synthesis of bioactive compounds organic-chemistry.org |

| α,β-Unsaturated Ketones | Pyrazoline | Construction of bioactive heterocyclic rings sci-hub.se |

Industrial Scale Synthesis and Process Optimization for 2-Hydrazinopyridine Derivatives

Transitioning from laboratory-scale synthesis to large-scale industrial production presents significant hurdles. halolabs.com Process optimization is crucial for ensuring safety, cost-effectiveness, and sustainability. mdpi.com

Several challenges are commonly encountered during the scale-up of 2-hydrazinopyridine synthesis:

Use of Excess Reagents: Many literature methods for reacting a halopyridine with hydrazine hydrate use a large excess of hydrazine hydrate to prevent the formation of dimer by-products and drive the reaction to completion. researchgate.net On a large scale, this is problematic due to the cost, potential hazards, and difficulty in removing the excess hydrazine during workup.

By-product Formation: A key challenge is preventing the competitive formation of undesired products, such as 2,4-dihydrazinopyridines when starting from di-substituted pyridines. researchgate.net

Harsh Reaction Conditions: Some traditional synthetic routes involve multi-step processes with harsh reagents and conditions, leading to significant waste generation and environmental pollution. google.comgoogle.com For example, the synthesis of 2,3-dichloropyridine, a precursor for 3-chloro-2-hydrazinopyridine, can involve diazotization and Sandmeyer reactions, which are known to produce substantial waste. google.com

Starting Material Availability: The accessibility and cost of the starting halopyridines can also be a limiting factor for industrial production. google.com

Strategies for yield enhancement include the slow addition of the pyridine reactant to the hydrazine to maintain an effective excess of hydrazine without using a large total volume, and using more reactive starting materials like 2-bromopyridine. researchgate.net

There is a strong impetus to develop "green" synthetic routes that minimize environmental impact. mdpi.com

Solvent Choice and Catalysis: Research is focused on using environmentally friendly solvents like water or ethanol (B145695) and developing catalyst-free reactions. nih.govrsc.org For example, L-proline, a natural amino acid, has been used as an efficient and biodegradable organocatalyst for synthesizing hydrazide derivatives under solvent-free grinding conditions. mdpi.com

Energy Efficiency: Microwave irradiation and ultrasound are being explored as energy-efficient activation methods that can dramatically reduce reaction times and increase yields compared to conventional heating. minarjournal.comnih.govnih.gov

Process Intensification: A patented process for synthesizing 2-hydrazinopyridine derivatives utilizes N,N-dimethylpropanolamine as a solvent, which also acts as an acid scavenger, promoting the reaction and simplifying the process. google.com This process involves a low-temperature reflux under an inert atmosphere, enhancing safety, and uses a mixed Pd/C and Pt/C catalyst system to improve selectivity and reaction rates in precursor synthesis. google.com This approach aims to simplify process conditions, reduce pollutant emissions, and increase the product yield. google.comgoogle.com

Advanced Purification Techniques for this compound

Achieving high purity is essential, especially for pharmaceutical applications. The purification of 2-hydrazinylpyridine and its hydrochloride salt can be accomplished through several methods.

Crystallization and Recrystallization: This is a common and effective method for purifying solid compounds. This compound can be crystallized from the reaction mixture by cooling. google.comgoogle.com A patent describes cooling the reaction to 20-30°C to induce crystallization, followed by solid-liquid separation via centrifugation or filtration. google.comgoogle.com The resulting solid can be further purified by recrystallization or by washing with a suitable solvent like water (if the derivative is insoluble). google.com

Distillation: For the free base of 2-hydrazinopyridine, which is an oil or low-melting solid, vacuum distillation is an effective purification method. nih.gov

Chromatography: While not always practical for large-scale industrial processes, chromatographic techniques are invaluable for achieving very high purity, especially during research and development. Cation-exchange chromatography has been shown to be effective for purifying related aminopyridine derivatives and could be applicable here. sigmaaldrich.com

Salt Formation: The formation of the hydrochloride salt itself is a purification step. The dihydrochloride (B599025) salt can be prepared from aqueous HCl and has a distinct melting point, which can be used as a purity indicator. sigmaaldrich.com The process involves dissolving the crude base in a solvent and treating it with hydrochloric acid to precipitate the pure hydrochloride salt.

Derivatization Chemistry and Reaction Pathways of 2 Hydrazinylpyridine Hydrochloride

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is the more reactive functional group in 2-hydrazinylpyridine hydrochloride and undergoes a variety of reactions, including condensation with carbonyl compounds, oxidation, and reduction.

Formation of Hydrazones with Carbonyl Compounds (Aldehydes and Ketones)

2-Hydrazinylpyridine readily reacts with aldehydes and ketones to form the corresponding hydrazones. nih.goviiste.orgmdpi.com This condensation reaction is a cornerstone of its derivatization chemistry, providing a straightforward method to introduce a variety of substituents onto the hydrazine nitrogen. The resulting pyridyl hydrazones are often stable, crystalline compounds and serve as important intermediates in the synthesis of more complex heterocyclic systems. nih.gov

For instance, the reaction of 2-hydrazinylpyridine with 2-acetylpyridine (B122185) in refluxing methanol (B129727) yields the corresponding 2-(1-hydrazonoethyl)pyridine (B13086895) ligand. iiste.org Similarly, it can be reacted with various substituted benzaldehydes to produce a range of Schiff bases. uobaghdad.edu.iq

| Carbonyl Compound | Resulting Hydrazone Derivative | Reaction Conditions | Reference |

|---|---|---|---|

| 2-Acetylpyridine | 2-(1-(Pyridin-2-yl)ethylidene)hydrazine | Methanol, reflux | iiste.org |

| Substituted Benzaldehydes | N'-(substituted benzylidene)-2-hydrazinylpyridine | Dry benzene, reflux | uobaghdad.edu.iq |

| Various Aldehydes and Ketones | Pyridyl Hydrazones | Not specified | nih.gov |

The formation of a hydrazone from 2-hydrazinylpyridine and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism, characteristic of Schiff base formation. researchgate.net The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazine moiety.

The initial nucleophilic attack of the terminal amino group of the hydrazine onto the carbonyl carbon forms a tetrahedral intermediate known as a carbinolamine. This intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the final, stable hydrazone product with a carbon-nitrogen double bond (C=N). The stability of the resulting hydrazone is often enhanced by conjugation with the pyridine (B92270) ring. mdpi.com

The scope of hydrazone formation with 2-hydrazinylpyridine is broad, encompassing a wide array of aliphatic and aromatic aldehydes and ketones. nih.govuobaghdad.edu.iq The reaction is generally high-yielding and proceeds under mild conditions. google.com However, certain limitations can be encountered.

Sterically hindered ketones may react more slowly or require more forcing conditions. Additionally, the presence of other reactive functional groups in the carbonyl compound could potentially lead to side reactions. The solubility of the reactants and the resulting hydrazone can also influence the reaction efficiency. In some cases, the choice of solvent is crucial for achieving good yields. google.com

Oxidation Reactions Leading to Azo and Azoxy Compounds

The hydrazine moiety of 2-hydrazinylpyridine can be oxidized to form azo (-N=N-) and, under certain conditions, azoxy (-N=N(O)-) compounds. arkat-usa.org Various oxidizing agents can be employed for this transformation. Metal-free aerobic oxidation using systems like NaNO2/HNO3/O2 has been shown to be effective for the oxidation of arylhydrazides to azo compounds. rsc.org Another method involves the use of trichloroisocyanuric acid (TCCA) as a mild and efficient oxidant for the dehydrogenation of hydrazines to azo compounds. organic-chemistry.org Copper(II)-catalyzed aerobic oxidation is also a viable method for converting hydrazides to their corresponding azo intermediates. arkat-usa.org The resulting pyridyl-azo compounds are colored and have been investigated for their potential applications as dyes and in materials science.

| Oxidizing System | Product Type | Key Features | Reference |

|---|---|---|---|

| NaNO2/HNO3/O2 | Azo compounds | Metal-free, environmentally friendly | rsc.org |

| Trichloroisocyanuric acid (TCCA) | Azo compounds | Mild conditions, high efficiency | organic-chemistry.org |

| Copper(II) catalysis | Azo intermediates | Catalytic, aerobic oxidation | arkat-usa.org |

| Inorganic non-metallic catalyst and inorganic oxidant | Azo compounds | Avoids metal catalysts and organic oxidants | google.com |

Reduction Reactions for Amine and Hydrazone Production

The hydrazine group in 2-hydrazinylpyridine and its derivatives can be reduced to the corresponding amine. A notable example is the reduction of 2-hydrazino-6-chloropyridine to 2-amino-6-chloropyridine. psu.edu This transformation can be achieved using various reducing agents. One effective method involves catalysis with Raney Nickel (Ra-Ni) in the presence of hydrazine hydrate (B1144303). psu.edu This approach provides a good yield of the corresponding aminopyridine. Another route involves the conversion of the hydrazino group to an azido (B1232118) group, followed by reduction with sodium borohydride. psu.edu Hydrogenation over a palladium catalyst is also a potential method, although it may lead to dehalogenation as a side reaction in halogenated pyridines. psu.edu

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system. However, the hydrazino group at the 2-position is an electron-donating group, which influences the reactivity of the ring. This electron-donating character, particularly of the amino-type nitrogen adjacent to the ring, tends to activate the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions. pipzine-chem.com Halogenation, nitration, and sulfonation are examples of electrophilic substitution reactions that can potentially occur on the pyridine ring, allowing for the introduction of further functional groups. pipzine-chem.com

Nucleophilic Substitution on Halogenated Derivatives

A primary route to synthesizing 2-hydrazinylpyridine and its derivatives involves the nucleophilic aromatic substitution (SNAr) of halogenated pyridines. The pyridine ring is electron-deficient, which facilitates attack by nucleophiles, particularly at the C-2 (alpha) and C-4 (gamma) positions. This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate, which is a key step in the SNAr mechanism. stackexchange.com When the nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the formal negative charge resides on the nitrogen atom, a more stable arrangement than having it on a carbon atom. stackexchange.com

The reaction of a 2-halopyridine, such as 2-chloropyridine (B119429), with hydrazine hydrate is a direct and efficient method to produce 2-hydrazinylpyridine. researchgate.netgoogle.com This transformation is typically carried out under various conditions, with the choice of solvent and temperature influencing the reaction's efficiency and yield.

Key Research Findings:

An efficient synthesis method involves reacting different chloropyridines with hydrazine hydrate in thick-wall ACE tubes, using simple alcohols or diethyl ether as solvents. researchgate.net This approach is noted for being environmentally friendly and potentially achieving high atomic efficiency. researchgate.net

Patented procedures describe the synthesis using pyridine halides and hydrazine hydrate in the presence of a solvent such as N,N-dimethylpropanolamine, which can also act as an acid-binding agent to drive the reaction forward. google.com These reactions are often performed under an inert nitrogen atmosphere at elevated temperatures, for instance, between 100-150 °C. google.com

The hydrazinolysis of related aromatic systems, such as 1-chloro-2,4-dinitrobenzene, with hydrazine has been studied in various solvents like methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO), indicating that the formation of a zwitterionic intermediate is often the rate-determining step in uncatalyzed substitutions. ccsenet.org

| Halogenated Pyridine | Nucleophile | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Hydrazine hydrate | Alcohols, Diethyl ether | Heated in sealed ACE tube | researchgate.net |

| Pyridine Halide A | Hydrazine hydrate | N,N-dimethylpropanolamine | 100-150 °C, Inert atmosphere (N₂) | google.com |

| 1-chloro-2,4-dinitrobenzene* | Hydrazine | Methanol, Acetonitrile, DMSO | Uncatalyzed substitution | ccsenet.org |

*Note: Data for a related aromatic system to illustrate solvent effects.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is significantly more challenging than on benzene. youtube.com The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. youtube.comyoutube.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This further deactivates the ring, making reactions difficult and requiring harsh conditions, such as high temperatures. youtube.com When substitution does occur, it is directed to the C-3 (meta) position, as the intermediates from attack at C-2 or C-4 are significantly destabilized. quimicaorganica.org

In 2-hydrazinylpyridine, the situation is more complex. The hydrazinyl group (-NHNH₂) is a strong activating group and is ortho-, para-directing. At the C-2 position, it would strongly activate the C-3 and C-5 positions for electrophilic attack. This activating effect counteracts the deactivating nature of the ring nitrogen.

Strategies to Facilitate Electrophilic Substitution:

Pyridine N-Oxide Formation: A common strategy to enhance the reactivity of the pyridine ring towards electrophiles is to first convert it to a pyridine N-oxide. youtube.com The N-oxide group is electron-donating via resonance, which activates the C-2, C-4, and C-6 positions for electrophilic attack. After the substitution reaction is complete, the N-oxide can be deoxygenated, often using reducing agents like zinc or triphenylphosphine, to restore the pyridine ring. youtube.com

Directing Group Effects: The hydrazinyl group at C-2 directs incoming electrophiles to positions 3 and 5. The inherent meta-directing nature of the ring nitrogen also favors position 3. Therefore, electrophilic substitution on 2-hydrazinylpyridine is expected to occur preferentially at the C-3 and C-5 positions.

| Reaction | Substrate | Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | Pyridine | H₂SO₄, KNO₃, 300 °C | 3-Nitropyridine | 22% | youtube.com |

| Sulfonation | Pyridine | H₂SO₄/SO₃, 230 °C | Pyridine-3-sulfonic acid | Low | youtube.com |

| Bromination | Pyridine | Br₂, Oleum, 130 °C | 3-Bromopyridine | Low | youtube.com |

| Bromination | Pyridine N-Oxide | Br₂, H₂SO₄ | 4-Bromopyridine N-oxide | High | youtube.com |

Multicomponent Reactions Incorporating 2-Hydrazinylpyridine Derivatives

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov

Derivatives of 2-hydrazinylpyridine are excellent candidates for use in MCRs, where they can serve as the hydrazine-containing component. This allows for the synthesis of complex heterocyclic structures that are fused or appended with a pyridine moiety. A prominent example is the synthesis of pyranopyrazoles. nih.gov In a typical four-component reaction, an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative (such as 2-hydrazinylpyridine) are condensed together, often with the aid of a catalyst, to form a dihydropyrano[2,3-c]pyrazole scaffold. nih.gov The use of 2-hydrazinylpyridine in place of hydrazine hydrate directly incorporates the pyridyl group into the final molecular structure.

Research Findings on MCRs:

The one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved using various catalysts, including nano-silica coated cobalt oxide nanocomposites and recoverable nanomagnetic catalysts. nih.gov

These reactions proceed through a domino sequence of condensation, cyclization, and rearrangement steps to afford the final product. nih.gov

The versatility of MCRs allows for the creation of diverse libraries of compounds by simply varying the aldehyde, β-dicarbonyl, or hydrazine component. nih.gov

| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Heterocyclic Core | Reference |

|---|---|---|---|---|---|

| Aryl Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate* | Dihydropyrano[2,3-c]pyrazole | nih.gov |

*Note: 2-Hydrazinylpyridine can be substituted for hydrazine hydrate to yield a pyridine-functionalized pyrazole (B372694).

Stereochemical Control and Asymmetric Synthesis in Derivatization Reactions

Achieving stereochemical control in the synthesis of chiral molecules is a central goal of modern organic chemistry. While 2-hydrazinylpyridine itself is not chiral, it serves as a valuable prochiral substrate for derivatization reactions aimed at creating chiral products. Asymmetric synthesis involving pyridine derivatives often relies on the use of chiral auxiliaries, catalysts, or reagents to induce stereoselectivity.

A common strategy involves reacting the pyridine derivative with a chiral molecule to form a diastereomeric intermediate, which then undergoes a reaction where the existing stereocenter directs the formation of a new one.

Relevant Research and Strategies:

A study on the asymmetric synthesis of 2-(2-pyridyl)aziridines demonstrated a successful approach for a related system. nih.gov In this work, 2-pyridinecarboxaldehyde (B72084) was condensed with a chiral amine, (S)-valinol, to form a chiral imine. The subsequent addition of chloromethyllithium proceeded with good diastereoselectivity, controlled by the chiral auxiliary derived from valinol. nih.gov This highlights a key strategy: the temporary attachment of a chiral auxiliary to a 2-substituted pyridine can effectively control the stereochemical outcome of a subsequent bond-forming reaction. nih.gov

This principle can be extended to 2-hydrazinylpyridine. For instance, condensation of 2-hydrazinylpyridine with a chiral ketone or aldehyde would form a chiral hydrazone. This new molecule could then undergo a diastereoselective reaction, such as reduction or cycloaddition, where the stereochemistry is guided by the chiral group. After the reaction, the chiral auxiliary could potentially be cleaved, leaving an enantiomerically enriched product.

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. | Condensation of 2-pyridinecarboxaldehyde with (S)-valinol to form a chiral imine for diastereoselective aziridination. | nih.gov |

| Chiral Hydrazone Formation (Proposed) | Reacting 2-hydrazinylpyridine with a chiral ketone/aldehyde to form a diastereomeric hydrazone intermediate. | The resulting chiral hydrazone could undergo diastereoselective reduction or addition reactions. | N/A |

Coordination Chemistry of 2 Hydrazinylpyridine and Its Metal Complexes

Ligand Properties of 2-Hydrazinopyridine (B147025)

2-Hydrazinylpyridine, also known as 2-pyridylhydrazine, possesses a unique molecular structure that makes it an effective ligand. chemimpex.comguidechem.com Its coordination behavior is largely dictated by the presence of two key functional groups: a pyridine (B92270) ring and a hydrazine (B178648) moiety.

Chelation Modes and Donor Atoms (Nitrogen from Pyridine and Hydrazine)

The coordinating ability of 2-hydrazinylpyridine stems from the lone pairs of electrons on its nitrogen atoms. Both the nitrogen atom of the pyridine ring and the two nitrogen atoms of the hydrazine group can act as donor atoms, donating electron density to a metal center to form a coordinate bond. This allows the ligand to bind to a metal ion in a chelating fashion, forming a stable ring structure. The specific chelation mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.

Bidentate versus Tridentate Coordination Characteristics

2-Hydrazinylpyridine and its derivatives can exhibit different coordination modes, primarily acting as either a bidentate or a tridentate ligand.

In its bidentate form, the ligand typically coordinates to a metal center through the pyridine nitrogen and one of the hydrazine nitrogens, forming a five-membered chelate ring. This mode of coordination is common in the formation of various metal complexes. For instance, in some palladium(II) complexes, 2-hydrazinopyridine acts as a bidentate ligand. biointerfaceresearch.comresearchgate.net

The ligand can also behave as a tridentate chelating agent, particularly in its deprotonated hydrazone form. nih.govnih.gov In these cases, coordination occurs through the pyridine nitrogen, one of the hydrazine nitrogens, and another donor atom, which can be the enolic oxygen in the hydrazone form. nih.gov This results in the formation of two fused five-membered chelate rings, leading to a highly stable complex. Several studies have reported the synthesis of metal(II) coordination compounds where a tridentate hydrazone ligand derived from 2-hydrazinopyridine was utilized. nih.gov

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of 2-hydrazinylpyridine has led to the synthesis and characterization of a wide array of metal complexes.

Transition Metal Complexes (e.g., Ruthenium(II), Palladium(II), Copper(II), Manganese(II), Cobalt(II), Nickel(II), Zinc(II), Silver(I))

A variety of transition metal complexes with 2-hydrazinylpyridine and its derivatives have been synthesized and studied. These include complexes of:

Ruthenium(II): Ruthenium(II) complexes with hydrazone ligands derived from 2-hydrazinopyridine have been investigated for their potential applications. mdpi.comnanobioletters.com

Palladium(II): Several palladium(II) complexes with 2-hydrazinopyridine have been prepared and characterized, often exhibiting square planar geometry. biointerfaceresearch.comresearchgate.net

Copper(II): Copper(II) complexes with hydrazone ligands derived from 2-hydrazinopyridine have been synthesized, showing various coordination geometries. rsc.orgnih.gov

Manganese(II), Cobalt(II), Nickel(II), Zinc(II), Silver(I): Mononuclear complexes of these metal ions with a tridentate hydrazone ligand derived from cephalexin (B21000) and 2-hydrazinopyridine have been reported. nih.gov Zinc(II) complexes with similar hydrazone ligands have also been prepared and structurally characterized. nih.gov

Table 1: Examples of 2-Hydrazinylpyridine Metal Complexes and Their Characteristics

| Metal Ion | Ligand Form | Coordination Mode | Geometry | Reference(s) |

| Palladium(II) | 2-Hydrazinopyridine | Bidentate | Square Planar | biointerfaceresearch.comresearchgate.net |

| Zinc(II) | Hydrazone | Tridentate (NNO) | Octahedral | nih.gov |

| Manganese(II) | Hydrazone | Tridentate (NNO) | Not specified | nih.gov |

| Cobalt(II) | Hydrazone | Tridentate (NNO) | Not specified | nih.gov |

| Nickel(II) | Hydrazone | Tridentate (NNO) | Not specified | nih.gov |

| Copper(II) | Hydrazone | Tridentate (NNO) | Not specified | nih.gov |

| Silver(I) | Hydrazone | Tridentate (NNO) | Not specified | nih.gov |

Synthetic Methodologies for Complex Formation

The synthesis of metal complexes of 2-hydrazinylpyridine typically involves the reaction of a metal salt with the ligand in a suitable solvent. One common method is the condensation of 2-hydrazinopyridine with an aldehyde or ketone to form a hydrazone ligand, which is then reacted with a metal salt. nih.goviiste.org

Another general approach involves mixing a solution of the ligand with a solution of the metal salt, often with heating under reflux to facilitate the reaction. iiste.org The molar ratio of the metal to the ligand is a critical parameter that can influence the stoichiometry of the resulting complex. For instance, the synthesis of palladium(II) complexes has been carried out by mixing Na2PdCl4 with 2-hydrazinopyridine in a 1:1 molar ratio. biointerfaceresearch.com In another example, the reaction of a metal(II) chloride with a hydrazone ligand in a 1:2 molar ratio led to the formation of mononuclear complexes. iiste.org

Structural Elucidation of Coordination Compounds

The structures of the coordination compounds formed with 2-hydrazinylpyridine are determined using a variety of analytical and spectroscopic techniques. These include:

Elemental Analysis: To determine the empirical formula of the complex. nih.gov

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. iiste.org

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry. iiste.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution. mdpi.com

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can help in deducing the geometry and the oxidation state of the metal ion. nih.gov

Molar Conductance Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution. nih.gov

Through these methods, researchers have been able to confirm the coordination modes of 2-hydrazinylpyridine and the geometries of its metal complexes, which are often found to be octahedral, square planar, or distorted square pyramidal. biointerfaceresearch.comnih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of Metal Complexes

A comprehensive understanding of the structure, bonding, and properties of metal complexes derived from 2-hydrazinylpyridine requires a suite of advanced analytical techniques.

Spectroscopic Analysis (IR, UV-Vis, NMR, EPR)

Spectroscopic methods are fundamental tools for characterizing coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for determining the binding mode of the ligand. When 2-hydrazinylpyridine coordinates to a metal ion, shifts in the vibrational frequencies of the pyridine ring and the N-H and C=N (in tautomeric forms) groups can be observed. For example, in mixed ligand complexes involving isoniazid (B1672263) (a related pyridine-hydrazine derivative), shifts in the carbonyl and amide nitrogen bands in the IR spectrum indicated their participation in coordination. researchgate.net The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be assigned to the formation of metal-nitrogen (M-N) bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, which helps in deducing the geometry of the metal center. For transition metal complexes, the spectra typically show bands arising from d-d transitions and charge transfer (CT) transitions. orientjchem.org Ligand-to-metal (LMCT) and metal-to-ligand (MLCT) charge transfer bands are common. researchgate.net The number and position of d-d transition bands can be characteristic of a specific geometry; for instance, the appearance of four distinct bands in the electronic spectra of certain Ni(II) complexes confirms a distorted octahedral geometry. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful for characterizing diamagnetic complexes in solution. Upon coordination, the chemical shifts of the ligand's protons and carbons change. In platinum(II) complexes with pyridine-type ligands, coordination to a guanosine (B1672433) model resulted in a downfield shift of the guanosine H8 proton signal, confirming binding at the N7 position. mdpi.com Furthermore, NMR can reveal dynamic processes, such as the slowing of conformational transitions in the sugar moiety of guanosine due to steric hindrance from the ancillary ligand. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) is used to study paramagnetic species, i.e., those with unpaired electrons. It provides detailed information about the electronic environment of the metal ion. libretexts.org For copper(II) (d⁹) complexes, the EPR spectrum can give insights into the geometry and the nature of the metal-ligand bonding. The technique is sensitive to distortions from ideal symmetry, making it a useful tool for probing the electronic structure of complexes that exhibit the Jahn-Teller effect. libretexts.org

Electrochemical Properties and Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of metal complexes. It provides information on the stability of different oxidation states of the metal and the redox activity of the ligand itself. unal.edu.co In a typical CV experiment for a coordination complex, one might observe one or more reversible or irreversible redox waves.

For example, studies on cobalt(II) complexes with polypyridine ligands show multiple redox events. nih.gov These often include a metal-centered Co(II)/Co(III) oxidation and a Co(II)/Co(I) reduction, as well as ligand-based reduction processes at more negative potentials. nih.gov The potentials at which these events occur are sensitive to the nature of the ligands. scienceopen.com Similar studies on grid-type complexes with bis(hydrazone) ligands also revealed both metal- and ligand-centered redox processes. unal.edu.co The electrochemical behavior can be irreversible, suggesting that the electron transfer is coupled to a chemical reaction, such as a change in the coordination sphere. tuiasi.ro

Table 1: Representative Electrochemical Data for Related Metal Complexes Data presented for analogous polypyridine and bis(hydrazone) complexes to illustrate typical redox behavior.

| Complex Type | Redox Process | Potential (V vs. reference) | Reference |

|---|---|---|---|

| Co(II) polypyridine | CoIII/II | +0.3 to +0.5 | nih.gov |

| Co(II) polypyridine | CoII/I | -1.0 to -1.2 | nih.gov |

| Co(II) polypyridine | Ligand Reduction | -1.5 to -1.8 | nih.gov |

| Fe(II) bis(hydrazone) | Anodic (Oxidation) | +0.6 to +0.8 | unal.edu.co |

| Fe(II) bis(hydrazone) | Cathodic (Reduction) | -0.8 to -1.5 (multiple) | unal.edu.co |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, which in turn provides insight into its electronic structure and stereochemistry. researchgate.net For transition metal complexes, the effective magnetic moment (μ_eff) can distinguish between high-spin and low-spin configurations and help confirm the oxidation state of the metal ion. fiveable.me

For example, Co(II) (d⁷) in an octahedral field can have three unpaired electrons (high-spin), leading to a theoretical spin-only magnetic moment of 3.87 B.M. orientjchem.org Measured values for distorted octahedral Co(II) complexes are often higher (e.g., 4.72-4.96 B.M.), with the increase attributed to orbital contributions from the ground state. orientjchem.org Similarly, Ni(II) (d⁸) in an octahedral geometry has two unpaired electrons, and its complexes typically exhibit magnetic moments in the range of 2.9-3.4 B.M., consistent with experimental findings for related systems (3.20-3.30 B.M.). orientjchem.org Cu(II) (d⁹) complexes have one unpaired electron, with expected magnetic moments slightly above the spin-only value of 1.73 B.M. (typically 1.9-2.2 B.M.). orientjchem.org Complexes that are found to be diamagnetic (μ_eff ≈ 0) would include metals like Zn(II) (d¹⁰). researchgate.net

Table 2: Magnetic Moments for Representative Transition Metal Complexes Data presented for analogous thiosemicarbazone and mixed-ligand complexes.

| Metal Ion | Geometry | Measured Magnetic Moment (B.M.) | Reference |

|---|---|---|---|

| Co(II) | Distorted Octahedral | 4.72 - 4.96 | orientjchem.org |

| Ni(II) | Distorted Octahedral | 3.20 - 3.30 | orientjchem.org |

| Cu(II) | Distorted Octahedral | 1.95 - 2.20 | orientjchem.org |

| Zn(II) | Octahedral | Diamagnetic | researchgate.net |

Thermal Analysis of Coordination Compounds

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of coordination compounds and their decomposition pathways. mdpi.com TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. nih.gov

The TGA curve can reveal the loss of solvent molecules (like water or methanol) at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide or pure metal as the final residue. mdpi.com The decomposition of complexes often occurs in multiple, sometimes overlapping, steps. nih.govmdpi.com For instance, the thermal decomposition of Zn(II) complexes with a pyrazole-type ligand showed that halide complexes decompose in several overlapped steps, while a related acetate (B1210297) complex decomposed in two well-separated steps. mdpi.com Thermal analysis can thus provide information on the composition of the complex (e.g., confirming the presence of solvate molecules) and its relative thermal stability, which is an important property for material applications. mdpi.comresearchgate.net

Applications of 2 Hydrazinylpyridine Hydrochloride in Diverse Scientific Fields

Organic Synthesis Intermediates

As an organic synthesis intermediate, 2-hydrazinylpyridine hydrochloride is primarily utilized for its ability to participate in cyclization reactions to form various heterocyclic systems. The presence of the nucleophilic hydrazine (B178648) group and the pyridine (B92270) ring allows for the construction of fused and substituted heterocyclic frameworks.

The reactivity of this compound is harnessed to create intricate molecular architectures that are often challenging to synthesize through other methods. acs.org These frameworks form the core of many biologically active compounds and functional materials.

Pyrazoles are a class of heterocyclic compounds recognized for their significant presence in pharmaceuticals and agrochemicals. This compound is a key precursor in the synthesis of various pyrazole (B372694) derivatives. For instance, it reacts with α,β-unsaturated ketones (chalcones) to yield pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govresearchgate.net A notable application is in the Vilsmeier-Haack cyclization-formylation of hydrazones, generated from acetophenones and 2-hydrazinylpyridine, to produce 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes. mdpi.com

Furthermore, this compound is instrumental in forming fused pyrazole systems, such as pyrazolopyridines. researchgate.net These fused systems are of great interest due to their diverse biological activities. The synthesis often involves multicomponent reactions where 5-aminopyrazoles, derived from hydrazine precursors, are key intermediates. mdpi.com

Table 1: Examples of Pyrazole Synthesis using Hydrazine Derivatives

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Acetophenones, 2-Hydrazinylpyridine | Vilsmeier-Haack conditions | 3-Aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes | mdpi.com |

| Substituted Chalcones, Hydrazine Hydrate (B1144303) | Aliphatic Acids (e.g., Formic, Acetic) | N-Substituted Pyrazolines | nih.gov |

| α,β-Unsaturated Aldehyde, Cyclic-1,3-diketone, 5-Aminopyrazole | DMSO, 100°C | Pyrazole-fused Pyridine Derivatives | researchgate.net |

Triazoles and their fused derivatives are another important class of nitrogen-containing heterocycles with a broad spectrum of applications. This compound is a key starting material for the synthesis of nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives. These compounds can be prepared through a one-pot oxidative cyclization of 2-hydrazinopyridine (B147025) with various aldehydes. researchgate.net This method is valued for its mild conditions and operational simplicity.

Another synthetic route involves the reaction of 2-hydrazinopyridine with ortho-esters, followed by alkylation, to yield N,N-disubstituted nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridinesulfonamides. nih.gov Additionally, the reaction of 2-hydrazinopyridine with isothiocyanates provides a metal-free pathway to 3-amino- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridines. organic-chemistry.org

Table 2: Synthesis of Triazole Derivatives from Hydrazine Precursors

| Reactants | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Hydrazinopyridine, Substituted Aromatic Aldehydes | Oxidative Cyclization | Substituted nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridines | researchgate.net |

| 2-Hydrazinylpyridines, Isothiocyanates | Electrochemical Desulfurative Cyclization | 3-Amino- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridines | organic-chemistry.org |

| Isonicotinic Acid Hydrazide, Carbon Disulfide, Hydrazine Hydrate | Basic Media, Reflux | 4-Amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | nih.gov |

Pyrazolines, or dihydropyrazoles, are non-aromatic five-membered heterocyclic compounds that are valuable intermediates and exhibit a range of biological activities. sci-hub.se The most common method for their synthesis is the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives, including this compound. nih.govsci-hub.se This reaction typically proceeds via a Michael addition of the hydrazine to the chalcone, followed by intramolecular cyclization and dehydration.

The reaction conditions can be tuned to favor the formation of pyrazolines. For example, the reaction of chalcones with hydrazine hydrate in the presence of an aliphatic acid like formic acid or acetic acid leads to the formation of N-acyl-2-pyrazolines. researchgate.net These pyrazolines can serve as precursors for further functionalization. sci-hub.se

This compound also finds application in the synthesis of more complex diheterocyclic systems that incorporate a quinoline (B57606) moiety. Although direct examples involving this compound are less common in this specific context, the underlying principles of using hydrazine derivatives in quinoline synthesis are well-established. For instance, a metal-free approach for the synthesis of functionalized quinolines has been developed using 2-styrylanilines and 2-methylquinolines, where a reaction with 2-hydrazinylpyridine was also investigated. acs.org

Development of Novel Synthetic Methodologies (e.g., Metal-Free Approaches)

The development of environmentally benign and efficient synthetic methods is a major focus in modern organic chemistry. This compound is utilized in the advancement of such methodologies, particularly in metal-free synthesis.

An example of this is the electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates to produce 3-amino- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridines. organic-chemistry.org This method avoids the use of transition metals and external oxidants, offering a greener alternative to traditional synthetic routes. organic-chemistry.org Furthermore, research into the synthesis of hydrazines themselves is exploring metal-free reduction methods, which would provide a more sustainable source for reagents like this compound. researchgate.net

Medicinal Chemistry and Drug Discovery

The pyridine ring and the reactive hydrazine group make this compound a sought-after starting material and structural motif in the design and synthesis of new biologically active molecules.

This compound serves as a crucial pharmaceutical intermediate, a building block used in the synthesis of more complex active pharmaceutical ingredients. jigschemical.combldpharm.com Its pyridine core is a "privileged scaffold," a molecular framework that is consistently found in a diverse array of FDA-approved drugs. rsc.org This prevalence is due to the pyridine moiety's ability to engage in various biological interactions and its synthetic tractability, allowing for the creation of large libraries of compounds for screening. rsc.org The chromenopyridine scaffold, which can be derived from pyridine-based precursors, is another example of a privileged platform in drug design, known for a broad spectrum of biological activities. mdpi.com

The hydrazinyl portion of the molecule is highly reactive and is often used to create hydrazone derivatives. nih.gov Hydrazones are a class of organic compounds that are themselves recognized for a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects. nih.govmdpi.com The adaptability of the 2-hydrazinylpyridine scaffold allows for its incorporation into various molecular architectures, facilitating the exploration of new chemical space in drug discovery. rsc.orgnih.gov

The inherent biological potential of the 2-hydrazinylpyridine moiety has been leveraged to develop a range of novel therapeutic agents with diverse activities.

Derivatives of 2-hydrazinylpyridine have demonstrated significant potential as anticancer agents. Research has shown that compounds incorporating this scaffold can exhibit cytotoxic activity against various cancer cell lines. mdpi.comnih.gov For instance, N-acyl hydrazone derivatives have been synthesized and evaluated for their antiproliferative activity against breast (MCF-7) and prostate (PC-3) cancer cell lines, with some compounds showing potent effects. nih.gov

The mechanisms behind their anticancer activity are varied. One notable mechanism is the inhibition of topoisomerase IIα, a crucial enzyme for highly proliferative cancer cells. nih.gov An indeno[1,2-b]-pyridinol derivative, a catalytic inhibitor of topoisomerase IIα, was found to bind to the minor groove of DNA, showcasing a specific mode of action. nih.gov Other hydrazone derivatives have been reported to inhibit EGFR tyrosine kinase. mdpi.com

Table 1: Anticancer Activity of Selected Hydrazone Derivatives

| Compound Class | Cancer Cell Line | IC50 Values | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| N-acyl hydrazones | MCF-7 (Breast) | 7.52 ± 0.32 to 25.41 ± 0.82 µM | - | nih.gov |

| PC-3 (Prostate) | 10.19 ± 0.52 to 57.33 ± 0.92 µM | - | nih.gov | |

| Indeno[1,2-b]-pyridinol derivative | - | - | Topoisomerase IIα inhibition, DNA minor groove binding | nih.gov |

| 2,4′-Bis diphenylamine (B1679370) hydrazones | MCF-7 (Breast) | 0.73–2.38 μM | EGFR tyrosine kinase inhibition | mdpi.com |

The pyridine scaffold is a component of various compounds with demonstrated antiviral activity. rsc.orgmdpi.com Novel 2-benzoxyl-phenylpyridine derivatives have been evaluated for their potential antiviral effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com Preliminary studies indicated that some of these compounds effectively inhibited the virus-induced cytopathic effects and reduced the yield of viral progeny, with activities comparable or superior to the control drug, ribavirin. mdpi.com The mechanism of action for these derivatives appears to target the early stages of viral replication within the host cell, including viral RNA replication and protein synthesis, rather than acting on the virus directly. mdpi.com

The search for new antimicrobial agents is a critical area of research, and derivatives of 2-hydrazinylpyridine have been explored for their potential in this field. mdpi.com Hydrazide–hydrazones, which can be synthesized from 2-hydrazinylpyridine, are known to possess a broad spectrum of bioactivity, including antibacterial, antimycobacterial, and antifungal properties. mdpi.com

In studies on antimycobacterial activity, derivatives such as [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazides have been synthesized and tested. Some of these compounds showed a weak activity against strains of Mycobacterium tuberculosis and Mycobacterium avium. nih.gov

The broader antimicrobial activity of hydrazone and pyrazoline derivatives has been investigated against various bacterial and fungal strains. turkjps.orgnih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the range of 32-512 μg/mL, indicating moderate antimicrobial activity. turkjps.orgnih.gov For example, nicotinic acid benzylidene hydrazide derivatives with certain substituents (nitro and dimethoxy) were among the most active against strains like S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov

Table 2: Antimicrobial Activity of Selected Pyridine Hydrazide/Hydrazone Derivatives

| Compound Class | Tested Organisms | MIC Values | Reference |

|---|---|---|---|

| Pyrazoline and Hydrazone Derivatives | Various bacteria and fungi | 32-512 µg/mL | turkjps.orgnih.gov |

| Nicotinic Acid Benzylidene Hydrazide Derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standard drugs | nih.gov |

| [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives | M. tuberculosis, M. avium | Feeble activity | nih.gov |

Derivatives of 2-hydrazinylpyridine have also been investigated for their anti-inflammatory properties. nih.govnih.gov Hydrazone derivatives, in particular, have shown potential in reducing inflammation in animal models. nih.gov One study demonstrated that a specific hydrazone derivative (H5) significantly reduced nociceptive behavior and inflammation. nih.gov Molecular docking studies suggested that this effect could be due to the inhibition of the COX-2 enzyme, which would reduce the production of prostaglandins, key inflammatory mediators. nih.gov Other pyridine-4-one derivatives have also shown significant anti-inflammatory activity, which is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov

Development of Novel Therapeutic Agents

Cholinesterase Inhibitory Activity

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. While there is extensive research into various pyridine derivatives as potential cholinesterase inhibitors, direct studies focusing on the cholinesterase inhibitory activity of this compound are not prominent in the reviewed scientific literature.

However, the broader class of compounds containing a pyridine ring is the subject of significant investigation for this purpose. Research has focused on designing and synthesizing new series of pyridine derivatives that can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, various novel pyridine and pyrimidine (B1678525) diamines have been designed as dual-binding site cholinesterase inhibitors. nih.govacs.org Some of these compounds have demonstrated inhibitory activity in the nanomolar range. nih.gov Other research has explored pyridine derivatives with carbamic or amidic functional groups, with some showing potent and selective inhibition of human AChE and BChE. nih.gov Additionally, studies on nicotinic hydrazide derivatives—which share a structural similarity to 2-hydrazinylpyridine—have yielded potent inhibitors of both AChE and BChE. nih.gov These studies underscore the importance of the pyridine scaffold in designing molecules that can interact with the active sites of cholinesterases, even though specific data for this compound is lacking. nih.govnih.govnih.gov

Biochemical Probes and Enzyme Activity Modulation

2-Hydrazinylpyridine (2-HP), the parent compound of this compound, serves as a crucial tool in biochemistry, particularly as a mechanism-based inhibitor and probe for a specific class of enzymes.

2-Hydrazinylpyridine is a well-established mechanism-based inhibitor of copper amine oxidases (CuAOs). It is used extensively in research to probe the function and structure of these enzymes. For example, it has been instrumental in studying the CuAO from Arthrobacter globiformis (AGAO), where its reaction leads to the formation of a distinct yellow-colored complex, allowing researchers to monitor the enzyme's active sites. nih.gov

Similarly, 2-HP is employed to study Lysyl Oxidase-Like 2 (LOXL2), a member of the lysyl oxidase (LOX) family of enzymes that are critical in extracellular matrix remodeling. nih.govresearchgate.net LOXL2 is a copper-dependent amine oxidase, and its inhibition is a target for therapeutic intervention in diseases like fibrosis and cancer. mdpi.comsigmaaldrich.com Small molecule inhibitors of LOXL2 are being actively investigated, and 2-HP serves as a reference compound and a tool to understand the enzyme's active site. nih.govresearchgate.net Studies have shown that 2-HP can inhibit recombinant LOXL2, aiding in the characterization of its enzymatic mechanism. nih.govresearchgate.net

| Compound | Target Enzyme | Role/Observation | Reference |

|---|---|---|---|

| 2-Hydrazinopyridine (2-HP) | Copper Amine Oxidases (CuAOs) | Mechanism-based inhibitor; forms a yellow complex with the active site. | nih.gov |

| 2-Hydrazinopyridine (2-HP) | Lysyl Oxidase-Like 2 (LOXL2) | Used as an inhibitor to study the enzyme's active site and spatial arrangement of its cofactor. | nih.govresearchgate.net |

| 2-Hydrazinopyridine (2-HP) | Human Vascular Adhesion Protein-1 (hVAP-1) | Forms a complex with the enzyme, used as a target for docking studies. | acs.org |

| (2-Chloropyridin-4-yl)methanamine | LOXL2 | Selective inhibitor with an IC₅₀ of 126 nM. | mdpi.com |

The primary utility of 2-hydrazinopyridine in enzyme studies lies in its reaction with specific quinone cofactors found in the active sites of amine oxidases.

In many CuAOs, such as the one from Escherichia coli (ECAO), the cofactor is topaquinone (B1675334) (TPQ). 2-HP reacts with the TPQ cofactor, forming a stable adduct (TPQ-2HP). nih.gov This interaction has been used to titrate the number of active TPQ sites in an enzyme dimer and has revealed differential reactivity between the two active sites in some CuAOs, suggesting communication between the monomers. nih.gov Structural studies of the TPQ-2HP adduct have provided insights into the mobility of the cofactor within the active site and the role of nearby amino acid residues, such as tyrosine, in controlling this mobility.

In the case of LOXL2, the cofactor is lysine (B10760008) tyrosylquinone (LTQ), which is distinct from TPQ. nih.govresearchgate.net The biogenesis and arrangement of LTQ are of significant research interest. By inhibiting LOXL2 with 2-HP, scientists have used spectroscopic methods to study the resulting LTQ-2HP adduct. nih.govresearchgate.net These studies have provided evidence that the modified LTQ cofactor acts as a ligand to the copper ion (Cu²⁺) in the active site, helping to propose a spatial model where the LTQ cofactor is in close proximity (within 2.9 Å) to the copper center. nih.govresearchgate.net This use of 2-HP has been crucial for comparing the active site environments of TPQ-containing CuAOs and LTQ-containing LOXL2. nih.gov

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic potential and minimizing the side effects of drug candidates. The pyridine ring, a core component of 2-hydrazinylpyridine, is a common scaffold in the design of new therapeutic agents.

SAR studies on 2-aryl-2-(pyridin-2-yl)acetamides, which were developed by modifying the structure of the cardiotoxic drug Disopyramide, have led to a new class of broad-spectrum anticonvulsants. These studies revealed that the anticonvulsant activity was highest in compounds with unsubstituted or specifically substituted phenyl rings, demonstrating clear SAR trends.

In another area, SAR has been explored for thiosemicarbazones derived from di-2-pyridylketone to overcome multidrug resistance in cancer. This research showed that specific structural features were necessary for the compounds to "hijack" the P-glycoprotein (Pgp) transporter in resistant cancer cells, leading to enhanced cytotoxicity against these challenging tumors.

These examples highlight how modifications to molecules containing a 2-pyridyl group can dramatically influence biological activity, a central principle in the rational design of new drugs.

Materials Science and Engineering

Based on the conducted research, no scientific literature was found that connects this compound to the development or use in specialty polymers and coatings. The search results for this topic related to a company named "Specialty Polymer Coatings" and their epoxy-based products, with no mention of the chemical compound .

Applications in Environmental Remediation (e.g., Metal Ion Removal from Solutions)

The functional group of hydrazine is instrumental in environmental remediation, particularly in the removal of heavy metal ions from aqueous solutions. While this compound itself is not typically used as a direct adsorbent, its constituent hydrazine moiety is key in the chemical modification of polymeric materials to create highly effective adsorbents.

Hydrazine compounds, such as hydrazine hydrochloride or hydrazine hydrate, are used to functionalize polymer fibers like polyacrylonitrile (B21495) (PAN). nih.govresearchgate.netirispublishers.com This process introduces hydrazine functional groups onto the polymer surface, which act as powerful chelating sites. researchgate.netirispublishers.com Chelation is a mechanism where the nitrogen atoms in the hydrazine group form strong bonds with metal ions, effectively trapping them and removing them from the water. irispublishers.com

This method has proven effective for the removal of a wide range of toxic heavy metals, including lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). nih.gov For example, a graft copolymer of polyacrylonitrile modified with hydrazine hydrochloride demonstrated a superadsorbent capacity for these metals. nih.gov The efficiency of these functionalized polymers stems from the high density of active sites and the strong affinity of the hydrazine groups for heavy metals. nih.govnih.gov The performance of these adsorbents is often pH-dependent, with optimal metal uptake typically occurring in mildly acidic to neutral conditions. nih.gov Furthermore, these polymer-based adsorbents can often be regenerated using an acid treatment, allowing for the recovery of the metals and reuse of the adsorbent, which is a significant advantage for practical applications. nih.gov

Synthesis of Advanced Sensing Probes (e.g., for Heavy Metal Detection)

This compound is a valuable building block in the synthesis of advanced sensing probes, particularly for the detection of toxic heavy metals in the environment. Its structure is ideally suited for creating hydrazone-based fluorescent sensors.

These sensors are typically synthesized through a condensation reaction between a hydrazine derivative, like 2-hydrazinylpyridine, and a carbonyl compound (an aldehyde or ketone) that is part of a fluorophore (a fluorescent molecule). This reaction forms a hydrazone functional group which links the metal-binding (chelating) unit to the signaling (fluorescent) unit.

The pyridine and hydrazine components of the 2-hydrazinylpyridine molecule serve as the chelation site. When a target metal ion binds to this site, it can induce a change in the electronic properties of the molecule, leading to a detectable change in the fluorescence signal. This can manifest as a "turn-on" or "turn-off" response, or a shift in the emission wavelength. Hydrazone-based fluorescent sensors are noted for their high sensitivity, selectivity, and rapid response times, making them excellent tools for monitoring trace levels of toxic metals like copper (Cu²⁺), mercury (Hg²⁺), and iron (Fe³⁺).

Analytical Chemistry and Sensing Technologies

Use as a Derivatization Reagent for Enhanced Chromatographic Separation and Mass Spectrometric Detection

2-Hydrazinylpyridine (2-HP), the free base form of the hydrochloride salt, is a highly effective derivatization reagent in analytical chemistry. It is used to chemically modify target analytes to improve their detection and quantification, especially in liquid chromatography-mass spectrometry (LC-MS).

The primary function of 2-HP is to react with carbonyl groups (aldehydes and ketones) on target molecules to form stable hydrazone derivatives. This derivatization enhances the analyte's properties for LC-MS analysis in several ways:

Improved Ionization Efficiency: The pyridine ring in the 2-HP tag is readily protonated, significantly enhancing the ionization efficiency of the analyte in electrospray ionization (ESI) mass spectrometry. This leads to a much stronger signal and lower detection limits.

Enhanced Chromatographic Retention: For polar analytes that may have poor retention on standard reversed-phase liquid chromatography (RPLC) columns, derivatization with the more hydrophobic 2-HP tag can increase retention time, allowing for better separation from interfering compounds in the sample matrix. researchgate.net